![molecular formula C14H16Cl2N2O2 B3010332 {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353502-14-3](/img/structure/B3010332.png)
{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a chemical compound with the molecular formula C14H15Cl2N2O2 It is a hydrazine derivative that features a phenyl ring substituted with a chlorophenoxyethoxy group
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with carbonyl compounds, forming hydrazones .
Mode of Action
The compound likely undergoes a reaction similar to the Wolff-Kishner reduction . In this process, hydrazine reacts with a carbonyl to form a hydrazone. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
It’s known that hydrazones can be further converted to the corresponding alkane by reaction with a base, usually koh, and heat . This reaction forms nitrogen gas, which contains a very stable N-N triple bond .
Pharmacokinetics
The compound’s molecular formula is c6h8cl2n2, with an average mass of 179047 Da and a monoisotopic mass of 178006454 Da , which may influence its pharmacokinetic properties.
Result of Action
The formation of a hydrazone and its subsequent conversion to an alkane could potentially have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. For instance, phenoxy herbicides, which share a similar structure with this compound, are recognized as a source of emerging environmental contamination . Their extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride typically involves the reaction of 4-(2-(2-chlorophenoxy)ethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(2-Bromophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- {4-[2-(2-Fluorophenoxy)ethoxy]phenyl}hydrazine hydrochloride
- {4-[2-(2-Methylphenoxy)ethoxy]phenyl}hydrazine hydrochloride
Uniqueness
{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12;/h1-8,17H,9-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHBCOWJJUHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
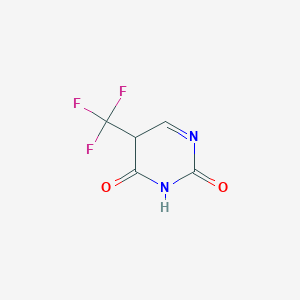
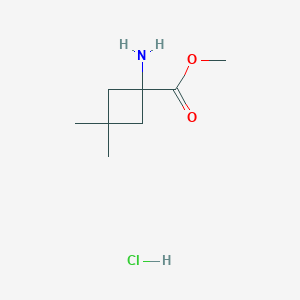

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
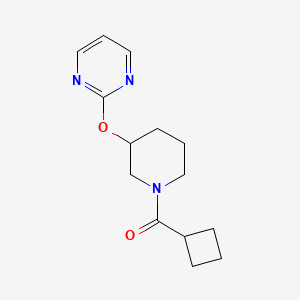
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)
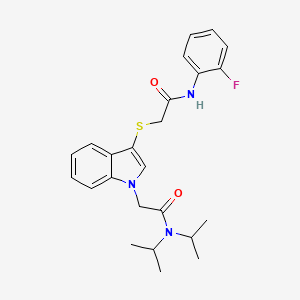
![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)
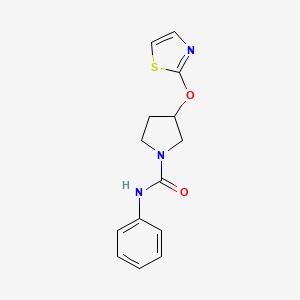

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

